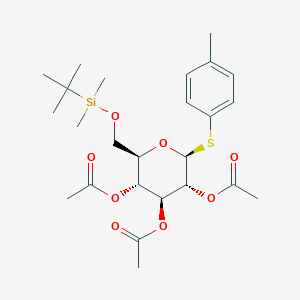
1-S-tolyl-2,3,4-tri-OAcetyl-6-O-tertbutyldimethylsilyl-alpha-D-Glucopyranoside
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-S-tolyl-2,3,4-tri-OAcetyl-6-O-tertbutyldimethylsilyl-alpha-D-Glucopyranoside is a complex organic compound that belongs to the class of glucopyranosides. This compound is characterized by the presence of a tolyl group, multiple acetyl groups, and a tert-butyldimethylsilyl group attached to the glucopyranoside structure. It is primarily used in organic synthesis and has applications in various fields including chemistry, biology, and medicine.
Vorbereitungsmethoden
The synthesis of 1-S-tolyl-2,3,4-tri-OAcetyl-6-O-tertbutyldimethylsilyl-alpha-D-Glucopyranoside typically involves multiple steps The synthetic route generally starts with the protection of the hydroxyl groups of D-glucose using acetyl groupsThe reaction conditions often involve the use of catalysts and reagents such as acetic anhydride, pyridine, and tert-butyldimethylsilyl chloride .
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of more efficient catalysts, solvents, and reaction conditions to increase yield and reduce production costs.
Analyse Chemischer Reaktionen
1-S-tolyl-2,3,4-tri-OAcetyl-6-O-tertbutyldimethylsilyl-alpha-D-Glucopyranoside undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Substitution: The acetyl and silyl groups can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like halides . The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1-S-tolyl-2,3,4-tri-OAcetyl-6-O-tertbutyldimethylsilyl-alpha-D-Glucopyranoside has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: This compound can be used in the study of carbohydrate chemistry and the development of glycosylated molecules.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 1-S-tolyl-2,3,4-tri-OAcetyl-6-O-tertbutyldimethylsilyl-alpha-D-Glucopyranoside involves its interaction with various molecular targets and pathways. The acetyl and silyl groups play a crucial role in its reactivity and stability. The compound can undergo hydrolysis to release the active glucopyranoside, which can then interact with biological targets such as enzymes and receptors. The tolyl group may also contribute to its binding affinity and specificity .
Vergleich Mit ähnlichen Verbindungen
1-S-tolyl-2,3,4-tri-OAcetyl-6-O-tertbutyldimethylsilyl-alpha-D-Glucopyranoside can be compared with other similar compounds such as:
1,1-dimethyl-2,3,4,5-tetraphenylsilole: This compound has a similar silole structure but with different substituents, leading to different electronic and photophysical properties.
1,1-dimethyl-3,4-diphenyl-2,5-bis(p-methylphenyl)silole: Another silole derivative with distinct substituent effects on its luminescence and electrochemical behavior.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts unique reactivity and applications in various fields.
Eigenschaften
IUPAC Name |
[(2R,3R,4S,5R,6S)-4,5-diacetyloxy-2-[[tert-butyl(dimethyl)silyl]oxymethyl]-6-(4-methylphenyl)sulfanyloxan-3-yl] acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H38O8SSi/c1-15-10-12-19(13-11-15)34-24-23(32-18(4)28)22(31-17(3)27)21(30-16(2)26)20(33-24)14-29-35(8,9)25(5,6)7/h10-13,20-24H,14H2,1-9H3/t20-,21-,22+,23-,24+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFXGGUXWIDLFGL-SJSRKZJXSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SC2C(C(C(C(O2)CO[Si](C)(C)C(C)(C)C)OC(=O)C)OC(=O)C)OC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO[Si](C)(C)C(C)(C)C)OC(=O)C)OC(=O)C)OC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H38O8SSi |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
526.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl 2-[[(2R)-2-aminopropanoyl]amino]acetate;oxalic acid](/img/structure/B8148675.png)


![calcium;(3R,5R)-7-[2,3-bis(4-fluorophenyl)-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-3-hydroxy-5-oxidoheptanoate](/img/structure/B8148696.png)


![(2-{2-[2-(6-Azidohexanoylamino)-ethoxy]-ethoxy}-ethyl)-carbamic acid tert-butyl ester](/img/structure/B8148706.png)


![5-[2-Fluoro-4-(4-methoxybenzyloxy)-phenyl]-1H-tetrazole](/img/structure/B8148721.png)


![1-[4'-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)biphenyl-4-yl]-1H-pyrazole](/img/structure/B8148739.png)
